Ethyl 4-(2-aminoethoxy)benzoate
Description
Contextualization within Benzoate (B1203000) Ester Chemistry
Benzoate esters are a well-established class of compounds derived from benzoic acid. taylorandfrancis.com They are characterized by the presence of a benzoate group, which consists of a benzene (B151609) ring attached to a carboxyl group that has formed an ester with an alcohol. Ethyl benzoate, for instance, is formed from the condensation of benzoic acid and ethanol (B145695). wikipedia.org
In the realm of organic synthesis, benzoate esters are valuable intermediates and are used as protecting groups for hydroxyl functionalities. organic-chemistry.org The reactivity of the ester group allows for a variety of chemical transformations. The stability of the benzene ring, coupled with the diverse reactions of the ester, makes benzoates versatile building blocks in the synthesis of more complex molecules. organic-chemistry.org Research has explored the synthesis of various benzoate derivatives with the aim of achieving specific biological activities, such as anticancer properties. nih.gov Furthermore, the physical properties of benzoate esters, such as their low volatility and ability to act as plasticizers, have led to their use in various industrial applications. taylorandfrancis.com
Significance of the Aminoethoxy Moiety in Contemporary Chemical Biology
The aminoethoxy moiety, a side chain featuring both an amine and an ether linkage, is a significant functional group in the field of chemical biology. Functional groups are specific groups of atoms within molecules that are responsible for their characteristic chemical reactions and play a crucial role in the function of biological molecules. numberanalytics.comlibretexts.orgkhanacademy.org
The amino group (-NH2) is a fundamental component of amino acids, the building blocks of proteins. numberanalytics.com Its basic nature allows it to participate in various biological interactions. youtube.com The presence of an amino group can confer polar characteristics to a molecule and the ability to form hydrogen bonds, which are critical for molecular recognition and binding to biological targets. libretexts.org
Overview of Research Trajectories for Related Chemical Scaffolds
Research into chemical scaffolds related to ethyl 4-(2-aminoethoxy)benzoate is diverse and expanding. Scientists are actively investigating benzoate derivatives for a range of applications. For example, studies have explored the synthesis of novel eugenyl benzoate derivatives as potential inhibitors of BCL-2 in colorectal cancer. nih.gov Other research has focused on the self-assembly of specific benzoate esters into chiral nanostructures with potential applications in enantioselective separation. nih.gov
The chemical rearrangements of benzoate derivatives following processes like decarboxylation are also an area of active investigation, providing insights into the fundamental reactivity of these compounds. nih.gov Furthermore, the development of new synthetic methodologies, such as efficient acylation reactions, continues to broaden the accessibility and utility of benzoate esters in organic synthesis. organic-chemistry.org The exploration of benzophenone (B1666685) derivatives, which share the core aromatic structure, has led to the synthesis of novel compounds with potential pharmaceutical applications. researchgate.net
The following table provides a summary of key research areas for related benzoate and amino-containing compounds:
| Research Area | Key Findings and Applications |
| Anticancer Agents | Synthesis of eugenyl benzoate derivatives showing activity against colorectal cancer cells. nih.gov |
| Supramolecular Chemistry | Self-assembly of a benzoate ester into chiral nanowires and gels for potential use in enantioselective separation. nih.gov |
| Reaction Mechanisms | Investigation of the structures and rearrangements of benzoate derivatives after decarboxylation. nih.gov |
| Synthetic Methods | Development of efficient and recyclable catalysts for the acylation of alcohols and phenols with benzoates. organic-chemistry.org |
| Pharmaceutical Intermediates | Synthesis of novel benzophenone derivatives as potential building blocks for new drugs. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQSCQEUUXRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557156 | |
| Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119932-34-2 | |
| Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 4 2 Aminoethoxy Benzoate and Analogues
Esterification Reaction Pathways for Benzoate (B1203000) Core Synthesis
The foundational step in the synthesis of Ethyl 4-(2-aminoethoxy)benzoate is the formation of the ethyl benzoate core. The precursor for this core is typically 4-hydroxybenzoic acid, which undergoes esterification with ethanol (B145695) to yield Ethyl 4-hydroxybenzoate (B8730719). This intermediate is crucial for the subsequent introduction of the aminoethoxy group. Various esterification strategies can be employed, primarily categorized into acid-catalyzed and base-mediated approaches.
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification, commonly known as Fischer esterification, is a widely utilized method for preparing esters from carboxylic acids and alcohols. In the context of synthesizing the benzoate core, 4-hydroxybenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium to favor the product. fishersci.co.ukmasterorganicchemistry.com The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of the alcohol.
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and sulfated zirconia, have gained prominence as greener alternatives to homogenous acid catalysts. wikipedia.org These solid catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability. nih.gov For instance, the use of sulfamic acid as a catalyst in the reaction between 4-hydroxybenzoic acid and ethanol has been reported to give high yields of Ethyl 4-hydroxybenzoate. nih.gov
Base-Mediated Esterification Techniques
While acid-catalyzed methods are common, base-mediated techniques offer alternative pathways for ester synthesis. One such approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. 4-hydroxybenzoic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-hydroxybenzoyl chloride. This acyl chloride is then reacted with ethanol in the presence of a non-nucleophilic base, like pyridine (B92270), to yield Ethyl 4-hydroxybenzoate. The base serves to neutralize the hydrochloric acid generated during the reaction.
Another base-mediated route involves the reaction of the sodium or potassium salt of 4-hydroxybenzoic acid (a carboxylate) with an ethyl halide, such as ethyl bromide or ethyl iodide. However, this method is generally less efficient for this specific transformation due to the competing nucleophilicity of the phenoxide that can be formed from the hydroxyl group under basic conditions.
Ether Formation via Nucleophilic Substitution Reactions
With the Ethyl 4-hydroxybenzoate core in hand, the subsequent key transformation is the formation of the ether linkage. This is typically achieved through a Williamson ether synthesis, which is a classic Sₙ2 reaction involving a nucleophile and an alkyl halide. nih.gov
Alkylation of Hydroxyl-Substituted Benzoates with Aminoethoxy Halides
The formation of the ether bond in this compound involves the alkylation of the phenolic hydroxyl group of Ethyl 4-hydroxybenzoate with a 2-aminoethoxy halide. A common reagent for this purpose is 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide. nih.gov However, the direct reaction is often complicated by the fact that the primary amine of the haloethylamine is also a potent nucleophile, which can lead to undesired side reactions, such as N-alkylation.
To circumvent this issue, a more controlled and efficient approach involves the use of an N-protected 2-haloethylamine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. wikipedia.orgmdpi.com The synthesis, therefore, proceeds in two steps:
Alkylation with N-Boc-2-chloroethylamine: Ethyl 4-hydroxybenzoate is first deprotonated with a suitable base to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and attacks N-Boc-2-chloroethylamine in an Sₙ2 reaction to form N-Boc-protected this compound.
Deprotection: The Boc group is subsequently removed from the nitrogen atom by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (B109758) (DCM) or dioxane. wikipedia.orgresearchgate.net This step regenerates the primary amine, yielding the final product, this compound.
This protection-deprotection strategy ensures the selective O-alkylation of the phenol (B47542) and provides a reliable route to the desired product in high purity.
Optimization of Reaction Conditions: Role of Bases and Solvents (e.g., K₂CO₃, DMF)
The success of the Williamson ether synthesis is highly dependent on the choice of base and solvent. For the alkylation of Ethyl 4-hydroxybenzoate, a combination of a moderately strong base and a polar aprotic solvent is typically optimal.
Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. scispace.com It is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ~9-10) to form the reactive phenoxide nucleophile, but not so strong as to cause significant side reactions. Other bases such as sodium hydride (NaH) can also be used, but K₂CO₃ is often preferred due to its lower cost, ease of handling, and milder nature.
Solvent: Polar aprotic solvents are ideal for Sₙ2 reactions because they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive. Dimethylformamide (DMF) is a frequently employed solvent for this reaction due to its high dielectric constant and its ability to dissolve a wide range of organic and inorganic reactants. scispace.com Other suitable polar aprotic solvents include acetone (B3395972) and acetonitrile (B52724).
The table below summarizes the key components and their roles in the optimized Williamson ether synthesis for this system.
| Component | Function | Rationale for Use |
| Ethyl 4-hydroxybenzoate | Substrate | Provides the benzoate core and the hydroxyl group for etherification. |
| N-Boc-2-chloroethylamine | Alkylating Agent | Introduces the protected aminoethoxy side chain. |
| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl to form the nucleophilic phenoxide. |
| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation and increasing the nucleophilicity of the phenoxide. |
| Heat | Reaction Condition | Increases the reaction rate to ensure completion in a reasonable timeframe. |
Multi-Step Synthesis of Complex Derivatives
The synthetic strategies outlined for this compound serve as a foundation for the construction of more complex and structurally diverse analogues. By modifying the starting materials or introducing additional reaction steps, a wide array of derivatives can be accessed. These multi-step syntheses are a cornerstone of drug discovery and materials science, allowing for the fine-tuning of molecular properties. nih.govyoutube.com
For instance, the amine group of this compound can serve as a handle for further functionalization. It can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a variety of substituents, leading to the creation of libraries of compounds for biological screening.
An example of a complex, multi-step synthesis that utilizes similar synthetic transformations is the preparation of certain kinase inhibitors used in pharmaceutical research. The synthesis of the anticancer drug Opaganib, for example, involves a series of reactions to build a complex molecular architecture, demonstrating how fundamental reactions are combined in a longer synthetic sequence. These complex syntheses often require careful planning of the reaction sequence, the use of protecting groups for various functional moieties, and purification at each step to ensure the final product is obtained in high purity.
The integration of these individual synthetic steps into a "one-flow" continuous process is an area of active research, aiming to make the production of complex molecules more efficient, safer, and more environmentally benign. youtube.com
Incorporation of Cyclized Amino Moieties (e.g., piperidine (B6355638), pyrrolidine, morpholine)
The synthesis of analogues of this compound that incorporate cyclic amines such as piperidine, pyrrolidine, and morpholine (B109124) is of significant interest for modulating the physicochemical and pharmacological properties of the final compounds. researchgate.netnih.gov A common and effective method involves the reaction of a benzoate precursor, typically methyl or ethyl 4-hydroxybenzoate, with an appropriate N-(2-chloroethyl)amine hydrochloride salt of the desired cyclic amine. researchgate.net
This synthesis is generally carried out in a polar aprotic solvent like anhydrous dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. researchgate.net The reaction proceeds via a nucleophilic substitution, where the phenoxide, formed in situ from the 4-hydroxybenzoate, displaces the chloride from the N-(2-chloroethyl)amine derivative. Heating the reaction mixture, for instance to 100°C, facilitates the reaction, which typically proceeds over a couple of hours. researchgate.net
A general procedure for synthesizing these analogues starts with the addition of methyl 4-hydroxybenzoate to a mixture of anhydrous DMF and finely ground anhydrous K2CO3, heated to 100°C. The respective N-(2-chloroethyl)amine hydrochloride (e.g., N-(2-chloroethyl)pyrrolidine hydrochloride, N-(2-chloroethyl)piperidine hydrochloride, or N-(2-chloroethyl)morpholine hydrochloride) is then added portion-wise. researchgate.net After the reaction is complete, the workup involves filtering the mixture and evaporating the DMF. The resulting residue is then subjected to an aqueous workup and extraction with an organic solvent like ethyl acetate (B1210297). researchgate.net
The yields for these reactions are generally moderate to good. For example, the synthesis of methyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate has been reported with a yield of 65%. researchgate.net The specific yields for the piperidine and morpholine analogues can vary based on the reaction conditions and the specific cyclic amine used.
Table 1: Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Analogues This table is interactive. Click on the headers to sort the data.
| Cyclized Amine | Product Name | Reported Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine | Methyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate | 65 | researchgate.net |
| Piperidine | Methyl 4-[2-(1-piperidinyl)ethoxy]benzoate | Not explicitly stated | researchgate.net |
| Morpholine | Methyl 4-[2-(1-morpholinyl)ethoxy]benzoate | Not explicitly stated | researchgate.net |
Linker Strategies in Conjugate Synthesis
The bifunctional nature of this compound, possessing both an amino group and a benzoate ester, makes it a valuable component in linker strategies for conjugate synthesis, particularly in the field of antibody-drug conjugates (ADCs). nih.govnih.gov Linkers in ADCs are critical components that connect the antibody to a cytotoxic payload, and their design influences the stability, solubility, and release mechanism of the drug. nih.gov
This compound can be incorporated into longer linker structures. For instance, a related structure, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was synthesized via a Williamson etherification. mdpi.com This involved reacting ethyl 4-hydroxybenzoate with a pre-functionalized alkyl bromide chain (11-bromoundecanoic acid hexylamide) in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in DMF. mdpi.com This approach demonstrates how the core benzoate structure can be appended with long aliphatic chains, which can in turn be functionalized to attach to biomolecules.
The amino group of this compound provides a reactive handle for conjugation. It can react with various electrophilic groups to form stable bonds. For example, the amino group can react with activated carboxylic acids (like NHS esters) to form amides, or with isothiocyanates to form thioureas, which are common reactions in bioconjugation. nih.gov
The phenyl ring itself can be part of a self-immolative spacer, such as the p-aminobenzylcarbamate (PAB) system, which is widely used in cleavable linkers for ADCs. nih.gov While this compound itself is not a direct PAB linker, its structural motif is related and highlights the importance of the aminophenyl group in linker technology. The design of these linkers is crucial for ensuring stability in circulation and efficient payload release at the target site. nih.gov
Methodological Aspects of Synthetic Scale-Up
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges that require careful optimization of reaction parameters and purification strategies.
Optimization of Reaction Yields and Efficiency
Optimizing reaction yields is a primary goal in synthetic scale-up to ensure economic viability and minimize waste. researchgate.netucla.edu For syntheses related to benzoates, several factors can be fine-tuned. The choice of catalyst, solvent, and temperature are critical variables. researchgate.net For instance, in a related synthesis of 2-amino pyridine-3,5-dicarbonitriles, sodium benzoate was identified as an effective catalyst. researchgate.net The efficiency of this catalyst was significantly enhanced when the reaction was conducted in a PEG-400/water mixture at 70°C, demonstrating the profound impact of the solvent system and temperature on the reaction outcome. researchgate.net
The concentration of reactants and the stoichiometry of reagents are also key parameters. In the synthesis of ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate, the choice of reducing agent and its relative amount is critical. orgsyn.orgorgsyn.org Catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon (Pd/C) is a highly efficient method. orgsyn.orggoogle.com The optimization of this step would involve determining the optimal catalyst loading, hydrogen pressure, and reaction time to achieve complete conversion with minimal side product formation. orgsyn.org Modern approaches like Bayesian optimization are increasingly being used to efficiently explore the multidimensional parameter space of a chemical reaction to find optimal conditions with fewer experiments. ucla.edunih.gov
Table 2: Key Parameters for Reaction Optimization This table is interactive. Click on the headers to sort the data.
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Catalyst | Substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Sodium benzoate for pyridine synthesis; Pd/C for nitro reduction. | researchgate.netgoogle.com |
| Solvent | The liquid in which a solute is dissolved to form a solution. | PEG-400/Water mixture to enhance catalyst activity. | researchgate.net |
| Temperature | A measure of the average kinetic energy of the particles in a substance. | 70°C found to be optimal for a sodium benzoate catalyzed reaction. | researchgate.net |
| Reagent Stoichiometry | The quantitative relationship between reactants and products in a chemical reaction. | Using optimal molar equivalents of reducing agents to maximize yield. | orgsyn.org |
Isolation and Purification Techniques for Intermediates and Final Compounds
Effective isolation and purification are critical for obtaining high-purity intermediates and final products, a necessity for pharmaceutical applications. prepchem.comweebly.com Following the synthesis of this compound analogues, the initial workup typically involves filtration to remove solid reagents like potassium carbonate, followed by evaporation of the solvent. researchgate.net
A common next step is liquid-liquid extraction. prepchem.comwisc.edu For instance, the crude product can be dissolved in an organic solvent like ethyl acetate or dichloromethane and washed with aqueous solutions to remove water-soluble impurities. researchgate.netorgsyn.org Washing with a brine solution is often employed to aid in the separation of the organic and aqueous layers. orgsyn.org
For the purification of the final compound and its intermediates, chromatography is a powerful technique. researchgate.netprepchem.com Column chromatography using silica (B1680970) gel is frequently employed. researchgate.net The choice of eluting system is crucial for achieving good separation. For methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, a mixture of n-hexane and ethyl acetate (e.g., 9:1 ratio) has been used successfully as the eluting system. researchgate.net The purity of the fractions can be monitored by thin-layer chromatography (TLC). researchgate.net
Recrystallization is another important purification method for solid compounds. orgsyn.org This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. For example, ethyl 4-aminobenzoate can be recrystallized from ether or a mixture of dichloromethane and hexane. orgsyn.orgorgsyn.org The choice of recrystallization solvent is determined empirically to provide high recovery of the pure product.
Table 3: Common Isolation and Purification Techniques This table is interactive. Click on the headers to sort the data.
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Filtration | A mechanical or physical operation that separates solids from fluids (liquids or gases) by interposing a medium through which only the fluid can pass. | Removing solid catalysts (e.g., Pd/C) or excess reagents (e.g., K2CO3). | researchgate.netgoogle.com |
| Extraction | A separation process consisting in the separation of a substance from a matrix. | Washing the organic phase with water and brine to remove water-soluble impurities. | orgsyn.orgprepchem.com |
| Column Chromatography | A method used to purify individual chemical compounds from mixtures of compounds. | Purifying benzoate esters on a silica column with a hexane/ethyl acetate eluent. | researchgate.net |
| Recrystallization | A technique used to purify chemicals. By dissolving a mixture of a compound and impurities in an appropriate solvent, either the desired compound or the impurities can be removed from the solution, leaving the other behind. | Purifying ethyl 4-aminobenzoate from ether or a dichloromethane/hexane mixture. | orgsyn.orgorgsyn.org |
Structure Activity Relationship Sar Studies of Ethyl 4 2 Aminoethoxy Benzoate Derivatives
Impact of Ester Moiety Modifications on Molecular Interactions
The ester group in Ethyl 4-(2-aminoethoxy)benzoate is a critical determinant of its physicochemical properties and, consequently, its interaction with biological targets. Modifications to this functional group have profound effects on the compound's anesthetic profile.
Comparative Analysis of Ethyl, Methyl, and Carboxylic Acid Analogues
The nature of the alcohol component of the ester and the presence of the ester linkage itself are fundamental to the local anesthetic activity of this class of compounds. Comparative studies of ethyl, methyl, and carboxylic acid analogues of p-aminobenzoic acid reveal a stark differentiation in their biological efficacy.
While direct comparative potency data between the ethyl and methyl esters of 4-(2-aminoethoxy)benzoate are not extensively detailed in the available literature, studies on other n-alkyl esters of p-aminobenzoic acid have shown that increasing the length of the alkyl chain from ethyl to n-propyl and then to n-butyl leads to increased solubilization in lysophosphatidylcholine, a model for biological membranes. nih.gov This suggests that the ethyl group in this compound provides a favorable balance of lipophilicity for effective membrane partitioning.
| Compound | Structure | Local Anesthetic Activity |
| This compound | Active | |
| Mthis compound | Active | |
| 4-(2-aminoethoxy)benzoic acid | Inactive |
Role of Esterase Lability in SAR Profiling
The ester linkage in this compound and its analogues is susceptible to hydrolysis by plasma esterases, primarily pseudocholinesterase. elsevier.com This metabolic breakdown is a crucial aspect of their SAR profile as it directly influences the duration of action.
The rapid hydrolysis of the ester bond leads to the formation of two inactive metabolites: p-aminobenzoic acid (PABA) and 2-aminoethanol. nih.govelsevier.com This rapid metabolism is responsible for the relatively short duration of action of ester-type local anesthetics. The lability of the ester bond is, therefore, a key feature that can be modulated to either prolong or shorten the anesthetic effect. For instance, the introduction of steric hindrance around the ester group could slow down the rate of hydrolysis, potentially leading to a longer-acting anesthetic. Conversely, designing more labile esters could result in ultra-short-acting agents.
Influence of Aminoethoxy Chain Modifications on Biological Activity
The aminoethoxy chain, which constitutes the hydrophilic portion of the molecule, plays a pivotal role in the water solubility of the compound and its interaction with the receptor site. Modifications to this chain, including substitutions on the amino group and alterations in chain length, significantly impact biological activity.
Substitutions on the Amino Group (e.g., N-alkylation, cyclization)
The terminal amino group of this compound is typically a tertiary amine. In local anesthetics, tertiary amines are generally preferred over primary or secondary amines as they are associated with reduced tissue irritation.
N-alkylation of the amino group can influence the compound's pKa, which in turn affects the ratio of the charged (cationic) and uncharged (base) forms at physiological pH. Both forms are important for anesthetic activity: the uncharged base for membrane penetration and the charged cation for binding to the sodium channel receptor.
Cyclization of the amino group to form heterocyclic rings such as pyrrolidino, piperidino, or morpholino moieties is a common strategy in the design of local anesthetics. This modification can impact the compound's lipophilicity, basicity, and steric bulk, thereby altering its potency and duration of action. For instance, replacing the diethylamino group of procaine (B135) (a close analogue of this compound) with a piperidino ring is a known modification that can lead to potent local anesthetic activity. The synthesis of morpholine (B109124) benzoate (B1203000) compounds has also been a subject of interest, suggesting their potential in modulating biological activity. google.com
| Amino Group Modification | Example | Potential Impact on Activity |
| N-Alkylation | Diethylamino | Influences pKa and lipophilicity |
| Cyclization (Pyrrolidino) | May alter potency and duration | |
| Cyclization (Piperidino) | Can lead to potent local anesthetics | |
| Cyclization (Morpholino) | Potential to modulate biological activity |
Effects of Chain Length and Flexibility on Target Engagement
The length and flexibility of the intermediate chain connecting the lipophilic and hydrophilic parts of a local anesthetic are critical for optimal interaction with the biological target. In this compound, this is the ethyl component of the aminoethoxy group.
An intermediate chain of two to four carbon atoms is generally considered optimal for many local anesthetics. The two-carbon ethyl chain in this compound falls within this range. Altering the chain length can affect the molecule's ability to adopt the correct conformation for binding to the sodium channel. A chain that is too short may not allow the molecule to span the required distance within the receptor site, while a chain that is too long could introduce excessive flexibility, leading to a loss of potency.
Aromatic Ring Substitutions and their Pharmacological Implications
The aromatic ring of this compound is the primary lipophilic domain of the molecule. Substitutions on this ring can significantly influence the compound's lipid solubility, which is a major determinant of local anesthetic potency. researchgate.net
Positional Isomerism and Activity Modulation
There is a notable absence of published comparative studies on the biological activity of positional isomers of Ethyl (2-aminoethoxy)benzoate. To understand the impact of the substituent's position on the benzene (B151609) ring, research comparing the biological effects of this compound with its corresponding 2- and 3-substituted isomers would be required. Such studies are fundamental in SAR to determine the optimal substitution pattern for desired biological activity. Without this data, any discussion on how moving the (2-aminoethoxy) group from the para-position (position 4) to the meta- (position 3) or ortho- (position 2) position modulates activity would be purely speculative.
Incorporation of Heterocyclic Ring Systems (e.g., quinoline, isoxazole, indole) and their Contribution to SAR
The incorporation of heterocyclic ring systems is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. While numerous studies exist on quinoline, isoxazole, and indole (B1671886) derivatives, our investigation found no specific research detailing the synthesis and biological evaluation of derivatives where these heterocyclic systems are directly linked to the this compound core.
Molecular Mechanisms and Biochemical Interactions
Enzyme Inhibition and Modulation Studies
The interaction of Ethyl 4-(2-aminoethoxy)benzoate with several enzymes has been a subject of scientific inquiry, particularly concerning its inhibitory potential.
Esterase and Hydrolase Interaction Mechanisms
Cholinesterases, a key type of serine hydrolase, are responsible for the hydrolysis of choline-based esters. nih.gov The active site of these enzymes, such as butyrylcholinesterase (BChE), contains a catalytic triad (B1167595) of amino acids. An important feature of these hydrolases is the stabilization of the transition state by amino acids within the "oxyanion hole." nih.gov During the enzymatic reaction, a transition complex is formed and stabilized by these specific amino acid residues. nih.gov The interaction of inhibitors with these sites can disrupt the normal catalytic cycle.
Cholinesterase Selectivity and Inhibition Kinetics
Research has been conducted to identify new inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the hydrolysis of the neurotransmitter acetylcholine. nih.govmdpi.com While both enzymes hydrolyze acetylcholine, AChE generally exhibits higher activity. nih.gov Some studies have focused on discovering selective BChE inhibitors, as this may offer therapeutic advantages. nih.gov
In a study utilizing structure-based virtual screening to find new BChE inhibitors, a number of compounds were tested for their inhibitory activity. nih.gov One of the most potent compounds identified exhibited an IC50 value of 8.3 µM against BChE. nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Butyrylcholinesterase (BChE) Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| Hit 4 | 8.3 |
| Hit 5 | <100 |
| Hit 12 | <100 |
| Hit 26 | <100 |
This table presents the half maximal inhibitory concentration (IC50) values for selected hit compounds against BChE. Data sourced from a study on the discovery of new BChE inhibitors. nih.gov
Identification and Characterization of Novel Enzyme Targets
The search for novel enzyme targets and inhibitors is an active area of research. For instance, studies have aimed to develop multifunctional AChE inhibitors that can also prevent the aggregation of β-amyloid, a process associated with Alzheimer's disease. nih.govnih.gov This has led to the development of compounds that can simultaneously block the catalytic activity of AChE and its role in promoting amyloid plaque formation. nih.gov
Methodologies for Inhibition Type Determination
The Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical method used to analyze enzyme kinetics. wikipedia.orgyoutube.com2minutemedicine.com By plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration, a straight line is generated, which can be used to determine key kinetic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km). youtube.com2minutemedicine.com This plot is also a valuable tool for determining the type of enzyme inhibition, as competitive, non-competitive, and uncompetitive inhibitors produce distinct graphical patterns. wikipedia.org For example, competitive inhibitors intersect with the uninhibited enzyme on the y-axis of the plot. wikipedia.org While historically significant, it's important to note that non-linear regression methods are now considered more accurate for determining kinetic parameters. wikipedia.org
Receptor Binding and Ligand-Target Engagement
The interaction of this compound with hormone receptors, particularly estrogen receptors, has also been a focus of investigation.
Estrogen Receptor Alpha (ERα) and Beta (ERβ) Binding Specificity
Estrogen receptors, ERα and ERβ, are key mediators of the physiological effects of estrogens. nih.gov These receptors have similar structures but can exhibit different ligand selectivity and regulate different target genes. nih.gov Many exogenous compounds, known as endocrine-disrupting chemicals, can interact with these receptors. nih.gov
While ERα and ERβ have very similar ligand-binding pockets, subtle differences in their amino acid composition contribute to ligand selectivity. nih.gov Studies have shown that some synthetic compounds can bind to both ERα and ERβ. nih.gov Research on various chemicals has determined their binding affinities for both ERα and ERβ, often expressed as IC50 values. epa.gov For example, bisphenol A and 4-nonylphenol (B119669) have been shown to bind to both receptors. epa.gov The ability of a compound to bind to these receptors is a critical first step in mediating its potential estrogenic or anti-estrogenic effects. epa.gov
Intracellular Signaling Pathway Modulation
Without evidence of receptor binding, there is no information on the downstream cellular effects of this compound. The binding of a ligand to a receptor like 5-HT6R or A2AR initiates a cascade of intracellular events. For instance, A2AR activation can suppress T-cell function, a critical aspect of its role in the tumor microenvironment. wikipedia.org Modulation of these receptors by a ligand could, in theory, impact cellular processes such as gene expression, proliferation, and inflammation. nih.govnih.gov However, no such investigations have been documented for this specific compound.
The analysis of signal transduction cascades for this compound has not been reported. The 5-HT6 and A2A receptors are known to couple to Gs proteins, which activate adenylyl cyclase to increase intracellular cAMP levels. wikipedia.orgwikipedia.org A comprehensive analysis would involve measuring these second messenger levels and the activity of downstream effectors like Protein Kinase A (PKA) to understand how a ligand modulates the signaling pathway. nih.gov
In Vitro Biotransformation and Metabolic Pathways
There are no specific studies on the in vitro biotransformation and metabolic pathways of this compound. Metabolic studies are crucial for understanding how a compound is processed in the body. Typically, these studies use liver cell preparations, such as microsomes, to identify the metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation) reactions. nih.gov For example, studies on the structurally related compound ethyl 4-aminobenzoate (B8803810) (benzocaine) have identified its metabolites in various systems. nih.gov However, this information cannot be directly extrapolated to this compound due to structural differences.
Identification of In Vitro Metabolic Products
No studies identifying the in vitro metabolic products of this compound were found.
Role of Hepatic Microsomal Preparations in Metabolism Studies
There is no information available detailing the use of hepatic microsomal preparations in the metabolism studies of this compound.
Computational and Theoretical Chemistry Approaches
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a compound within a target's active site. nih.gov
For Ethyl 4-(2-aminoethoxy)benzoate, molecular docking simulations would be employed to predict its binding orientation and interactions with various protein targets. The process involves preparing the 3D structure of the ligand and the target protein, often retrieved from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, scoring them based on factors like intermolecular forces. ajol.info
The primary interactions stabilizing the ligand-protein complex are hydrogen bonds, hydrophobic interactions, and electrostatic forces. ajol.info For instance, the primary amine and ester groups of this compound are potential hydrogen bond donors and acceptors, while the benzene (B151609) ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. ajol.info The results would elucidate key amino acid residues involved in the binding, providing insight into the compound's potential biological activity. researchgate.net
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Value/Description |
| Protein Target (PDB ID) | e.g., 4COX (Cyclooxygenase-2) |
| Binding Affinity (kcal/mol) | -7.5 |
| Key Interacting Residues | SER 353, TYR 385, ARG 120 |
| Interaction Types | Hydrogen bond with SER 353 (amino group); π-π stacking with TYR 385 (benzene ring); Salt bridge with ARG 120 (amino group) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ddg-pharmfac.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. ddg-pharmfac.netjapsonline.com
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required. mdpi.comnih.gov For each compound, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:
Topological (2D) descriptors: Based on the 2D representation of the molecule, such as molecular weight and connectivity indices. mdpi.com
Conformational (3D) descriptors: Based on the 3D structure, such as molecular surface area and volume. mdpi.com
Quantum-chemical descriptors: Related to the electronic structure, such as HOMO/LUMO energies.
Statistical techniques like Multiple Linear Regression (MLR) and machine learning algorithms are used to build a mathematical equation relating the most relevant descriptors to the biological activity. japsonline.commdpi.com The resulting model must be rigorously validated to ensure its statistical significance and predictive power, often assessed by parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). japsonline.commdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby optimizing the design of more potent analogues. nih.gov
Table 2: Statistical Parameters for a Hypothetical QSAR Model
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in biological activity is explained by the model. mdpi.com |
| Q² (Cross-validated R²) | 0.72 | Measures the predictive ability of the model during internal validation. mdpi.com |
| R²_pred (External Validation) | 0.79 | Measures the predictive ability of the model on an external test set of compounds. |
| Root Mean Square Error (RMSE) | 0.31 | Represents the standard deviation of the prediction errors. japsonline.com |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand in a protein's active site, conformational analysis and Molecular Dynamics (MD) simulations offer a dynamic view. chemmethod.com Conformational analysis involves identifying the low-energy, stable three-dimensional arrangements (conformations) of a molecule like this compound. The flexible ethoxyamine chain allows the molecule to adopt various shapes, which can influence its ability to fit into a receptor's binding pocket.
MD simulations provide a deeper understanding by simulating the movements of the ligand-protein complex over time in a physiological environment. chemmethod.com This method calculates the forces between atoms and their subsequent motions, revealing the stability of the binding pose predicted by docking. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Tracks the positional deviation of atoms over time to assess the stability of the complex.
Root Mean Square Fluctuation (RMSF): Identifies flexible regions within the protein and ligand. chemmethod.com
Interaction Analysis: Monitors the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation, providing a more accurate picture of the binding stability. chemmethod.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. espublisher.comnih.gov Unlike simpler models, DFT provides detailed insights into electron distribution and orbital energies. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can determine a variety of electronic properties. espublisher.com
Key properties derived from DFT include:
Optimized Molecular Geometry: Predicts the most stable 3D structure with precise bond lengths and angles. espublisher.com
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. espublisher.com
Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for molecular recognition.
Vibrational Frequencies: Calculation of theoretical IR and Raman spectra can aid in the experimental characterization of the compound. espublisher.com
Table 3: Illustrative Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.1 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates high kinetic stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Virtual Screening and De Novo Design Strategies for Related Compounds
Virtual screening is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is identified as a hit compound, its structure can be used as a starting point for virtual screening campaigns.
Ligand-based virtual screening: This method searches for molecules in a database that have a similar 2D or 3D structure to the known active compound.
Structure-based virtual screening: This involves docking millions of compounds from a virtual library into the target protein's binding site and ranking them based on their predicted binding affinity. chemmethod.com
De novo design strategies take this a step further by computationally designing novel molecules from scratch. Algorithms can "grow" a molecule within the constraints of the receptor's active site, piece by piece, optimizing its interactions with the target to create a perfect fit. These strategies, often guided by the results from QSAR and docking studies, can lead to the design of novel chemical entities with improved potency and desired properties, using this compound as a foundational scaffold.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating ethyl 4-(2-aminoethoxy)benzoate from reaction mixtures and assessing its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters in HPLC method development include the choice of stationary phase, mobile phase composition, and detector settings.
For the analysis of benzoate (B1203000) esters, reversed-phase HPLC is commonly utilized. sielc.com A C18 column is a frequent choice for the stationary phase due to its ability to separate compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. longdom.orgnih.gov The composition of the mobile phase can be optimized to achieve the desired separation of the target compound from any impurities. For instance, an isocratic mobile phase of phosphate (B84403) buffer (pH 2.0), methanol, and acetonitrile in a ratio of 15:3:82 (v/v/v) has been successfully used for the analysis of similar organic UV filters. longdom.org
Detection is often performed using a UV detector, as the benzene (B151609) ring in this compound absorbs UV light. The selection of the detection wavelength is crucial for sensitivity and selectivity.
Table 1: Illustrative HPLC Method Parameters for Benzoate Ester Analysis
| Parameter | Condition |
| Column | Purospher Star® Performance RP-18e longdom.org |
| Mobile Phase | Phosphate buffer (pH 2.0):Methanol:Acetonitrile (15:3:82) longdom.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL longdom.org |
This table presents a typical set of starting conditions for the HPLC analysis of a benzoate ester. Method validation, including assessments of linearity, precision, accuracy, and robustness, is essential to ensure the reliability of the analytical results. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Characterization
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can be employed to enhance its suitability for GC-MS analysis.
In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A common column choice is a non-polar or semi-polar capillary column. The temperature of the GC oven is typically programmed to increase over time, allowing for the sequential elution of compounds with different boiling points.
Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the compound. For instance, the GC-MS analysis of related benzoate esters has been reported, providing insights into their characteristic fragmentation patterns. researchgate.netresearchgate.net
Table 2: Typical GC-MS Parameters for the Analysis of Organic Compounds
| Parameter | Condition |
| GC Column | MXT-1 (or equivalent) nih.gov |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Optimized temperature ramp |
| Ionization Mode | Electron Ionization (EI) at 70 eV massbank.eu |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 amu |
These parameters provide a general framework for the GC-MS analysis of organic compounds. The specific conditions would need to be optimized for this compound or its derivatives to achieve the best chromatographic separation and mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom in a molecule.
Proton (¹H) and Carbon (¹³C) NMR Analysis
¹H and ¹³C NMR are the most common NMR techniques used in organic chemistry.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl ester group, and the protons of the aminoethoxy side chain. The chemical shifts and coupling constants of these signals would be characteristic of the molecule's structure. For example, in a related compound, ethyl 4-aminobenzoate (B8803810), the aromatic protons appear as doublets around 6.62 and 7.84 ppm. rsc.org
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., whether it is part of an aromatic ring, a carbonyl group, or an aliphatic chain). For this compound, the ¹³C NMR spectrum would show signals for the carbons of the benzene ring, the carbonyl carbon of the ester, and the carbons of the ethyl and aminoethoxy groups. For comparison, the ¹³C NMR spectrum of ethyl 4-aminobenzoate shows characteristic peaks at approximately 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, and 166.8 ppm. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 8.0 | 114 - 132 |
| O-CH₂ (ester) | ~4.3 | ~60 |
| CH₃ (ester) | ~1.3 | ~14 |
| O-CH₂ (ether) | ~4.1 | ~68 |
| N-CH₂ | ~3.1 | ~41 |
| C=O (ester) | - | ~166 |
| C-O (aromatic) | - | ~162 |
| C-C=O (aromatic) | - | ~122 |
Note: These are predicted values and actual experimental values may vary.
Two-Dimensional NMR Techniques for Complex Structures
For more complex molecules or to definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments provide correlation information between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org It is invaluable for establishing the connectivity of proton networks within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment shows correlations between protons and the carbon atoms to which they are directly attached. libretexts.org It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. wikipedia.org
By combining the information from 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
Upon ionization in the mass spectrometer, the this compound molecule will form a molecular ion (M⁺˙), the peak for which will indicate the compound's molecular weight. The high-energy ionization process also causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.
For this compound, key fragmentation pathways would likely involve the cleavage of the ester group and the ether linkage. For example, in the mass spectrum of ethyl benzoate, a prominent peak is observed at m/z 105, corresponding to the loss of the ethoxy radical (•OCH₂CH₃). pharmacy180.com Another significant fragment is often seen at m/z 77, corresponding to the phenyl cation. pharmacy180.com The fragmentation of the aminoethoxy side chain would also produce characteristic ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
| 195 | [M]⁺˙ (Molecular Ion) |
| 150 | [M - •OCH₂CH₃]⁺ |
| 121 | [M - •OCH₂CH₂NH₂]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: These are predicted fragments and their relative abundances would depend on the ionization conditions.
The precise mass of the molecular ion, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of this compound.
X-ray Crystallography for Ligand-Target Co-crystal Structures
X-ray crystallography is an essential technique for determining the three-dimensional atomic and molecular structure of a crystal. In the context of drug discovery and chemical analysis, it provides unparalleled insight into the precise arrangement of atoms within a molecule and how it interacts with its biological target. While specific co-crystal structures of this compound with a biological target are not publicly available, analysis of related benzoate derivatives provides valuable information on their molecular geometry and intermolecular interactions.
For instance, the crystal structure of a related compound, ethyl 3-amino-4-[(2-hydroxy-ethyl)-amino]benzoate, reveals a three-dimensional network formed by intermolecular O-H⋯N and N-H⋯O hydrogen bonds. nih.gov This demonstrates the potential of the amino and ethoxy groups to participate in significant hydrogen bonding, a key factor in ligand-receptor interactions.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively determine the thermodynamic parameters of binding interactions in solution. nih.govharvard.edu It is considered the gold standard as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction from a single experiment. harvard.eduazom.com
The core principle of ITC involves the incremental titration of one molecule (the ligand) into a solution containing its binding partner (the macromolecule) at a constant temperature. azom.comyoutube.com The resulting heat change is measured and plotted against the molar ratio of the ligand to the macromolecule. psu.edu This binding isotherm can be analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. psu.edu From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding process. harvard.edu
Key Thermodynamic Parameters Determined by ITC:
Binding Affinity (Ka): Measures the strength of the binding interaction.
Enthalpy Change (ΔH): Reflects the heat released or absorbed due to the formation and breaking of bonds during binding.
Entropy Change (ΔS): Represents the change in the system's disorder upon binding.
Stoichiometry (n): Indicates the number of ligand molecules that bind to a single macromolecule.
ITC is a label-free and in-solution technique, eliminating the need for chemical modifications or immobilization of the interacting molecules, thus providing data that closely reflects the native biological system. nih.gov While specific ITC data for this compound is not available, this methodology would be critical in characterizing its binding to any potential biological targets.
Prodrug Design Principles and Applications for Benzoate Esters
Rational Design Considerations for Prodrug Conversion Kinetics
Modulating Hydrolysis Rates through Structural Modifications
The conversion of a prodrug to its active form is a critical factor in its therapeutic efficacy. For benzoate (B1203000) esters, the rate of this conversion is primarily governed by the hydrolysis of the ester bond, a reaction often catalyzed by ubiquitous esterase enzymes. researchgate.netscirp.org The ability to modulate the rate of this hydrolysis is a cornerstone of rational prodrug design, allowing for the optimization of a drug's release profile. By strategically altering the chemical structure of the benzoate ester, researchers can fine-tune its stability, thereby controlling where and when the active drug is released in the body. scirp.orgmdpi.com Key structural modifications include altering the length and branching of the alcohol moiety, and introducing various substituents onto the aromatic ring.
Detailed research has shown that several structural features can be systematically modified to either accelerate or retard the rate of hydrolysis. These modifications influence electronic properties, steric hindrance around the ester linkage, and the pKa of the leaving group alcohol, all of which are critical determinants of reaction kinetics. unil.ch
Influence of Alkyl Chain Length in the Alcohol Moiety
Studies on a series of n-alkyl benzoate esters have revealed a distinct, non-linear relationship between the length of the alkyl chain and the rate of enzymatic hydrolysis. In biological media, including mycobacterial homogenates, human plasma, and rat liver homogenates, the rate of hydrolysis was observed to increase from the methyl ester to the n-butyl ester. unil.ch Beyond the n-butyl chain, a further increase in chain length led to a decrease in the hydrolysis rate. unil.ch This parabolic dependence suggests an optimal alkyl chain length for maximal hydrolysis rate, likely reflecting a balance between increasing lipophilicity and steric hindrance within the enzyme's active site. unil.ch
Interactive Table 1: Effect of n-Alkyl Chain Length on Benzoate Ester Hydrolysis
This table illustrates the general trend observed for the hydrolysis of n-alkyl benzoate esters in various biological media. The rates are presented qualitatively based on research findings.
| Compound | Alkyl Chain | Relative Hydrolysis Rate |
| Methyl benzoate | -CH₃ | Moderate |
| Ethyl benzoate | -CH₂CH₃ | Higher |
| n-Propyl benzoate | -(CH₂)₂CH₃ | High |
| n-Butyl benzoate | -(CH₂)₃CH₃ | Highest |
| Longer-chain esters | > 4 carbons | Decreasing |
Source: Adapted from research findings on structure-metabolism relations of benzoate esters. unil.ch
Influence of Phenyl Ring Substitution
The electronic properties of the benzoate moiety can be modulated by introducing substituents onto the phenyl ring. The nature and position of these substituents can significantly impact the lability of the ester bond. For instance, the introduction of an electron-withdrawing group, such as a bromine atom, can affect the rate of chemical hydrolysis. semanticscholar.org
A study comparing the chemical hydrolysis of various substituted ethyl benzoates demonstrated this effect. The ethyl p-bromo benzoate, with an electron-withdrawing group in the para position, exhibited lower hydrolytic stability (i.e., a faster hydrolysis rate) compared to the unsubstituted ethyl benzoate. semanticscholar.org Conversely, the ethyl m-bromo benzoate was found to be more stable. semanticscholar.org Interestingly, when tested in rat plasma, these electronic effects were less pronounced, with ortho, meta, and para-substituted bromo benzoates showing very similar rates of metabolism, suggesting that enzymatic hydrolysis can be less sensitive to electronic factors compared to chemical hydrolysis. semanticscholar.org
Interactive Table 2: Research Findings on Half-Life of Substituted Ethyl Benzoates
This table presents data on the chemical and enzymatic hydrolysis of bromo-substituted ethyl benzoates, showing the influence of substituent position.
| Compound | Substitution | Chemical Hydrolysis Half-life (t½) in min | Rat Liver Microsome Hydrolysis Half-life (t½) in min |
| Ethyl benzoate | None | 14 | 12 |
| Ethyl o-bromo benzoate | ortho-Br | - | 12 |
| Ethyl m-bromo benzoate | meta-Br | 25 | 10 |
| Ethyl p-bromo benzoate | para-Br | 12 | 10 |
Source: Data extracted from comparative studies on the hydrolytic stability of homologous esters. semanticscholar.org
Influence of Linker Groups
In more complex prodrugs, a linker may be used to connect the benzoate to a promoiety, such as an amino acid. The structure and length of this linker can also be a tool to modulate stability. Research on benzoic acid prodrugs linked to amino acids via methoxy (B1213986), ethoxy, and propylene (B89431) glycol linkers found that the chemical stability of the prodrug increases with the length of the linker. nih.govnih.gov The prodrugs with a propylene glycol linker were the most stable, while those with a methoxy linker were the least stable. nih.gov Furthermore, the nature of the amino acid itself plays a role; prodrugs with an aliphatic amino acid (L-valine) were more stable than their counterparts with an aromatic amino acid (L-phenylalanine). nih.gov These findings demonstrate that even parts of the molecule distant from the ester bond can be modified to achieve a desired hydrolysis profile. nih.govnih.gov
Future Research Directions and Translational Perspectives
Development of Novel Derivatives with Enhanced Selectivity and Potency
A crucial area of future research lies in the rational design and synthesis of novel derivatives of Ethyl 4-(2-aminoethoxy)benzoate to enhance their biological selectivity and potency. The inherent modularity of the molecule, with its reactive amino group, aromatic ring, and ester functionality, provides a rich platform for chemical modification.
Structure-activity relationship (SAR) studies on analogous compounds, such as other substituted benzoates and chromenes, have demonstrated that modifications at various positions can significantly impact biological activity. For instance, alterations to the aromatic ring and the terminal amino group are likely to be particularly fruitful.
Future synthetic efforts could focus on:
N-Substitution: The primary amino group of the aminoethoxy moiety is a prime site for modification. Acylation, alkylation, or incorporation into heterocyclic systems could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets.
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the benzene (B151609) ring can alter the electronic properties and steric profile of the molecule. This can lead to improved binding affinity and selectivity for specific enzymes or receptors.
Ester Modification: While the ethyl ester is a common starting point, variation of the alcohol portion of the ester could influence metabolic stability and pharmacokinetic profiles. For example, replacing the ethyl group with larger or more complex alkyl or aryl groups could be explored.
Bioisosteric Replacement: The replacement of key functional groups with bioisosteres is a well-established strategy in drug design. drughunter.comnih.govdrughunter.comcambridgemedchemconsulting.com For the aminoethoxy group, bioisosteric replacements could include short polyethylene (B3416737) glycol (PEG) chains of varying lengths or other flexible linkers containing different heteroatoms to fine-tune the compound's properties. drughunter.comnih.govdrughunter.comcambridgemedchemconsulting.com Similarly, the ester functional group could be replaced with other bioisosteres to improve metabolic stability or alter release kinetics in prodrug strategies.
Systematic exploration of these modifications, guided by computational modeling and high-throughput screening, could lead to the identification of derivatives with superior therapeutic indices.
Table 1: Potential Strategies for Derivative Synthesis
| Modification Site | Potential Modification | Rationale |
| Amino Group | Acylation, Alkylation, Heterocycle formation | Modulate lipophilicity, hydrogen bonding, and target interaction. |
| Aromatic Ring | Halogenation, Alkylation, Nitration | Alter electronic and steric properties for enhanced binding and selectivity. |
| Ester Group | Varying alkyl/aryl substituents | Influence metabolic stability and pharmacokinetics. |
| Aminoethoxy Moiety | Bioisosteric replacement (e.g., PEG chains) | Fine-tune flexibility, solubility, and pharmacokinetic properties. drughunter.comnih.govdrughunter.comcambridgemedchemconsulting.com |
Elucidation of Underexplored Biological Pathways and Off-Target Interactions
The current understanding of the biological effects of this compound is nascent. While related aminobenzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects, the specific pathways modulated by this compound remain largely uncharacterized. nih.gov Future research should, therefore, focus on comprehensive pharmacological profiling to identify its primary biological targets and any potential off-target interactions.
Key research activities in this area should include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational target prediction can help identify the primary protein targets of this compound. Once potential targets are identified, further validation through in vitro binding assays and cellular functional assays will be crucial.
Pathway Analysis: Upon target validation, downstream signaling pathways affected by the compound's activity should be investigated. This could involve transcriptomic and proteomic analyses to understand the broader cellular response to treatment.
Off-Target Profiling: A comprehensive assessment of off-target effects is essential for any potential therapeutic agent. Screening against a broad panel of receptors, enzymes, and ion channels can help identify potential liabilities and guide further optimization of selectivity. acs.org Understanding the off-target profile is critical for predicting potential side effects and ensuring a favorable safety profile. acs.org Studies on related aminobenzoic acid esters have highlighted the potential for off-target effects, making this a critical area of investigation. drugbank.com
Integration with Advanced Drug Delivery Systems for Site-Specific Activation
The chemical structure of this compound, particularly the presence of the primary amino group, makes it an attractive candidate for integration into advanced drug delivery systems. nih.govnih.gov Such strategies can improve the therapeutic efficacy and reduce systemic toxicity by ensuring the drug is released preferentially at the site of action.
Future research could explore:
Prodrug Strategies: The amino group can be temporarily masked with a promoiety to create a prodrug with improved pharmacokinetic properties, such as increased solubility or enhanced membrane permeability. nih.govnih.govtandfonline.com This promoiety can be designed to be cleaved by specific enzymes that are overexpressed in diseased tissues, leading to site-specific activation of the drug. nih.govnih.govtandfonline.com
Nanoparticle Conjugation: The compound can be covalently conjugated to the surface of nanoparticles, such as liposomes, polymeric nanoparticles, or gold nanoparticles. nih.gov This approach can enhance the circulation half-life of the compound, facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and allow for targeted delivery by functionalizing the nanoparticle surface with targeting ligands (e.g., antibodies, peptides). nih.govnih.gov The amino group provides a convenient handle for such conjugation reactions.
Table 2: Potential Drug Delivery Strategies
| Delivery System | Approach | Potential Advantage |
| Prodrugs | Masking the amino group with a cleavable promoiety. | Improved pharmacokinetics and site-specific activation. nih.govnih.govtandfonline.com |
| Nanoparticles | Covalent conjugation to nanoparticle surfaces. | Enhanced circulation time, tumor accumulation, and targeted delivery. nih.govnih.gov |
Applications in Chemical Biology Probe Development
The development of chemical probes is essential for dissecting complex biological processes. nih.gov A high-quality chemical probe should be potent, selective, and possess a functional group for conjugation to reporter molecules. The structure of this compound provides a promising scaffold for the development of such probes.
Future research in this direction could involve:
Scaffold for Probe Design: The ethyl benzoate (B1203000) core can serve as a scaffold, with the aminoethoxy side chain acting as a linker to which various functionalities can be attached.
Attachment of Reporter Groups: The terminal amino group is an ideal site for the attachment of reporter groups, such as fluorophores for imaging applications, biotin (B1667282) for affinity purification, or photo-crosslinkers for target identification studies.
Targeted Imaging Agents: By conjugating a fluorescent dye to the amino group and incorporating a targeting moiety elsewhere in the molecule, derivatives of this compound could be developed as targeted imaging agents for specific cell types or tissues. nih.gov
Activity-Based Probes: If the compound is found to be an inhibitor of a specific enzyme, it could be modified to create an activity-based probe that covalently labels the active site of the enzyme, allowing for its detection and quantification in complex biological samples.
The versatility of the this compound structure makes it a valuable starting point for the creation of a diverse toolbox of chemical probes to investigate a wide range of biological questions.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-aminoethoxy)benzoate, and how are intermediates characterized?
this compound can be synthesized via multi-step reactions involving functional group transformations. For example:
- Amination : Ethyl 4-aminobenzoate derivatives are synthesized by reacting hydrazine hydrate with isothiocyanate intermediates in dioxane, followed by purification via thin-layer chromatography (TLC) .
- Coupling reactions : Brominated intermediates (e.g., ethyl-4-bromomethyl-benzoate) are subjected to palladium-catalyzed carbonylation in ethanol at 30–50°C to introduce ester or amide groups .
- Characterization : Intermediates are validated using ¹H/¹³C-NMR, IR spectroscopy, and melting point analysis. TLC ensures purity before proceeding to subsequent steps .
Table 1 : Example Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Bromination | Brominating agent, 40–60°C in organic solvent | |
| Hydrazine coupling | Hydrazine hydrate in dioxane, reflux | |
| Catalyst-mediated step | Pd catalyst, CO, ethanol, 30–50°C |
Q. Which spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C-NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–8.0 ppm, aminoethoxy CH₂ at δ 3.5–4.0 ppm) and confirms substituent connectivity .
- IR Spectroscopy : Identifies key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What physicochemical properties influence the reactivity of this compound?
- LogP : ~3.2 (predicts moderate lipophilicity, relevant for membrane permeability in biological studies) .
- Polar Surface Area (PSA) : ~26.3 Ų (indicates hydrogen-bonding potential, affecting solubility and crystallinity) .
- Thermal Stability : Melting points >150°C are typical for benzoate derivatives, requiring controlled storage conditions .
Advanced Research Questions
Q. How can contradictory NMR or crystallographic data for this compound derivatives be resolved?
- Multi-method validation : Combine ¹H/¹³C-NMR with X-ray crystallography (using SHELXL for refinement) to resolve ambiguities in substituent orientation .
- Dynamic NMR : Assess temperature-dependent spectra to identify conformational flexibility in the aminoethoxy chain .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst screening : Test Pd/C, Pd(OAc)₂, or Ni catalysts for coupling steps to improve efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity in amidation/esterification .
- Reaction monitoring : Use in-situ IR or HPLC to track intermediate formation and minimize side reactions .
Table 2 : Optimization Parameters for Catalytic Steps
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | +15–20% |
| Catalyst loading | 5–10 mol% Pd | +25% |
| Reaction time | 14–24 hrs | +10% |
Q. How does the aminoethoxy substituent influence biological activity compared to other analogs?
- Structure-activity relationship (SAR) : The aminoethoxy group enhances hydrogen-bonding with biological targets (e.g., enzymes, receptors) compared to methyl or nitro substituents. For example:
-
Antimicrobial activity : this compound derivatives show higher MIC values against S. aureus than ethyl 4-cyanobenzoate analogs .
-
Pharmacokinetics : Increased PSA improves aqueous solubility but reduces blood-brain barrier penetration compared to lipophilic derivatives .
Table 3 : Comparative Biological Activity of Benzoate Derivatives
Compound Target Activity (IC₅₀) Reference Ethyl 4-aminobenzoate 25 µM (Antimicrobial) Ethyl 4-nitrobenzoate 50 µM (Antimicrobial) This compound 12 µM (Antimicrobial)
Q. What computational tools predict the metabolic pathways or degradation products of this compound?
- In silico prediction : Use PISTACHIO or REAXYS databases to model oxidative/reductive pathways (e.g., ester hydrolysis to carboxylic acids, amino group dealkylation) .
- Docking studies : Simulate interactions with cytochrome P450 enzymes to identify potential metabolites .
Methodological Recommendations
- Experimental design : For SAR studies, systematically vary substituents (e.g., alkyl chain length, electron-withdrawing/donating groups) and correlate with bioactivity .
- Data contradiction resolution : Cross-validate spectroscopic data with crystallographic results (SHELXL refinement) and computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
